molecular formula C15H18N4O4S B2457194 1-(methylsulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1236259-55-4

1-(methylsulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2457194
CAS RN: 1236259-55-4
M. Wt: 350.39
InChI Key: BCUNKHJBHUDYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide, also known as MTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MTPP is a pyrrolidine derivative that has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with the 1,3,4-oxadiazole moiety have been synthesized and tested for antimicrobial activities. For instance, a new compound featuring a sulfonylpyrrolidine-2-carboxamide structure was synthesized and evaluated for its antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as Candida albicans. Although this particular compound did not exhibit significant antimicrobial activity, the research highlights the interest in such structures for potential antimicrobial applications (Ovonramwen, Owolabi, & Falodun, 2021).

Anticancer Activity

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been reported, focusing on their potential as anticancer agents. This study indicates the broader interest in oxadiazole derivatives within pharmaceutical research, particularly for their anticancer properties. The research involved synthesizing a series of compounds and evaluating their biological activities, showcasing the methodological approaches taken to explore the therapeutic potential of these structures (Redda & Gangapuram, 2007).

Catalysis and Coupling Reactions

Amide ligands derived from pyrrolidine-2-carboxamide structures have been utilized in copper-catalyzed coupling reactions, demonstrating the utility of such compounds in facilitating organic synthesis, particularly in the formation of (hetero)aryl methylsulfones. This application underlines the importance of these compounds in the development of new synthetic methodologies (Ma et al., 2017).

Antibacterial Activity and Synthesis

Research into the synthesis of sulfonamides containing N,N-diethyl-substituted amido moieties, including those related to tolylsulfonamide structures, has shown significant antibacterial activity. This demonstrates the ongoing investigation into sulfonamide derivatives for their potential use in combating bacterial infections (Ajani et al., 2012).

properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-10-5-3-6-11(9-10)14-17-18-15(23-14)16-13(20)12-7-4-8-19(12)24(2,21)22/h3,5-6,9,12H,4,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUNKHJBHUDYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.